

Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Dapansutrile vs. MCC950

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Compound of Interest

Compound Name: *Nlrp3-IN-18*

Cat. No.: *B10857390*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent NLRP3 inflammasome inhibitors: Dapansutrile (OLT1177), a clinical-stage compound, and MCC950, a widely used preclinical tool compound. This comparison is supported by experimental data to delineate their respective performance and characteristics.

The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide array of inflammatory diseases, making it a key target for therapeutic intervention. Both Dapansutrile and MCC950 are potent and selective inhibitors of the NLRP3 inflammasome, but they possess distinct profiles in terms of their development stage and reported biological activities.

Mechanism of Action

Both Dapansutrile and MCC950 function by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. This inhibition blocks the downstream cascade involving caspase-1 activation and the subsequent maturation and release of pro-inflammatory cytokines, interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).

Dapansutrile has been shown to inhibit the ATPase activity of NLRP3 and block the interaction between NLRP3 and ASC, a critical step in inflammasome oligomerization.^{[1][2]} It is a β -

sulfonyl nitrile compound that has demonstrated efficacy in various preclinical models of inflammatory diseases and has undergone clinical trials in humans.[1][3][4]

MCC950 is a potent and selective diarylsulfonylurea-containing compound that also inhibits NLRP3 ATPase activity.[5] It is considered a benchmark NLRP3 inhibitor in preclinical research due to its high potency and well-characterized mechanism of action.[5][6]

Quantitative Performance Data

The following tables summarize the available quantitative data for Dapansutride and MCC950, providing a basis for comparing their potency and efficacy.

Table 1: In Vitro Potency

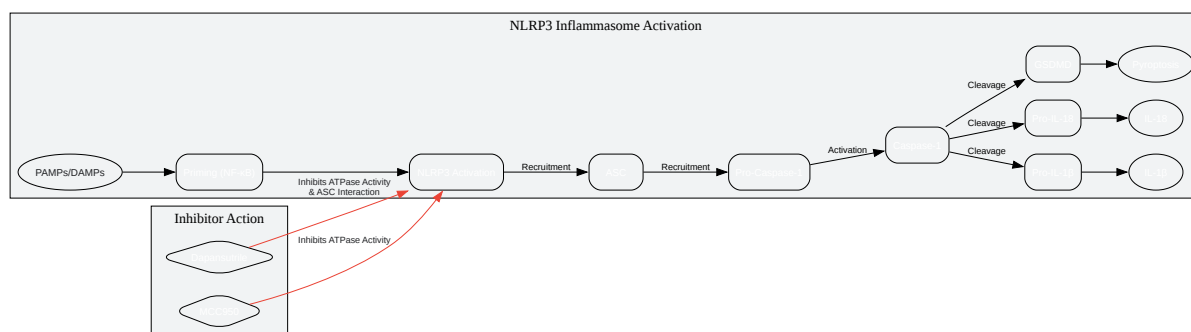
Compound	Assay System	Readout	IC50	Reference
Dapansutride	LPS-primed mouse J774A.1 cells + Nigericin	IL-1 β release	1 nM	[7]
LPS-primed mouse J774A.1 cells + ATP	IL-1 β release	1 nM	[7]	
MCC950	Bone Marrow-Derived Macrophages (BMDMs)	ASC oligomerization	7.5 nM	[6]
LPS-primed mouse peritoneal macrophages + ATP	IL-1 β release	0.04 \pm 0.0008 μ M	[8]	

Table 2: In Vivo Efficacy

Compound	Disease Model	Species	Dose and Administration	Key Findings	Reference
Dapansutrile	Gouty Arthritis (MSU-induced)	Mouse	600 mg/kg, oral	Reduced joint inflammation, decreased synovial IL-1 β , IL-6, MPO, and CXCL1 levels. [9] [10]	
Experimental Autoimmune Encephalomyelitis (EAE)	Mouse	3.75 g/kg in diet	Ameliorated neurological deficits and reduced IL-1 β and IL-18 levels in the spinal cord.		
MCC950	Muckle-Wells Syndrome Mouse Model	Mouse	0.4 mg/kg, subcutaneous	Attenuated IL-1 β levels by 50%.	
CpG-induced Macrophage Activation Syndrome	Mouse	Not specified	Significantly reduced plasma IL-18 levels.		

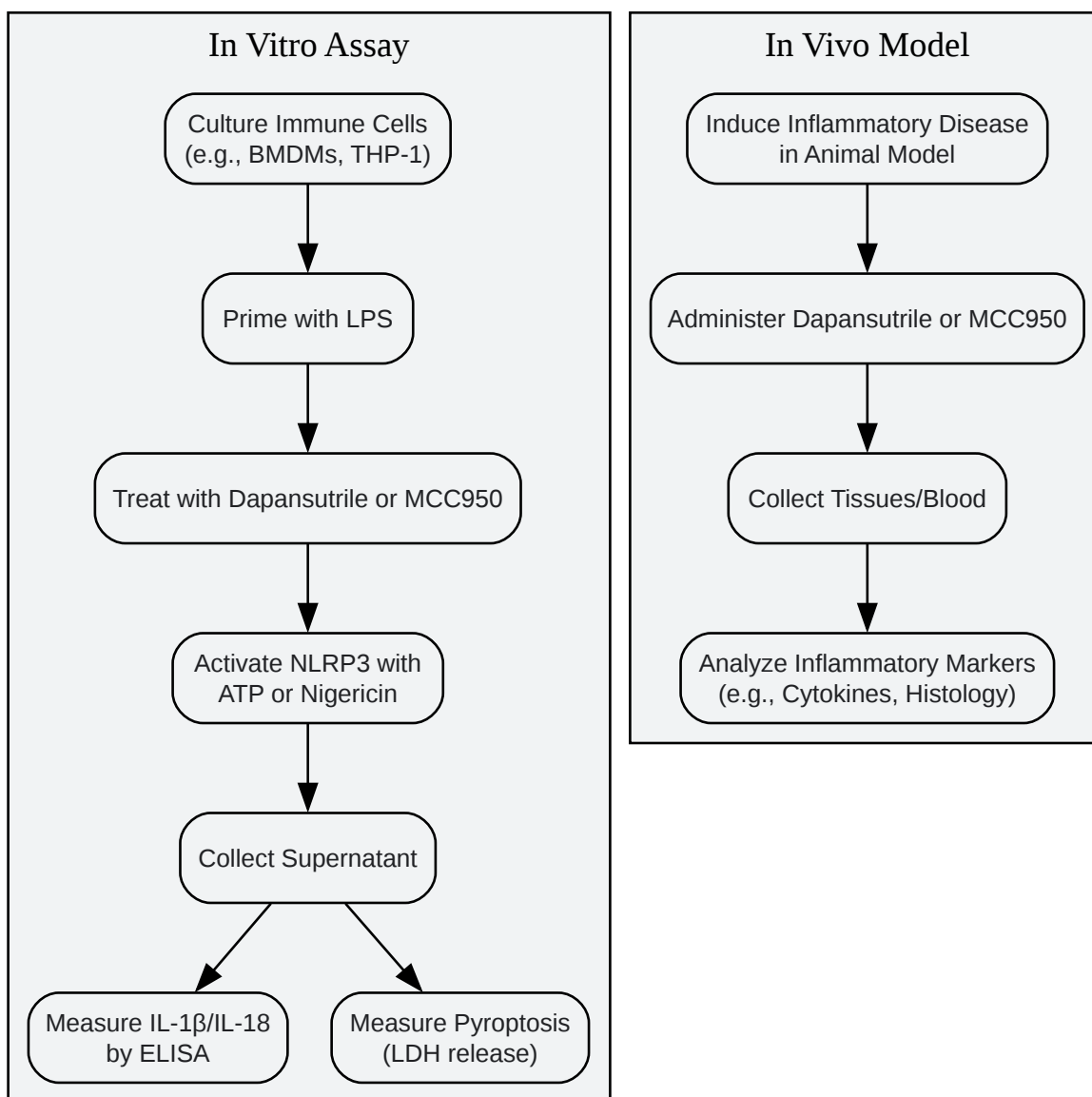
Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided in DOT language.



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Caption: NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.



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Caption: General Experimental Workflow for Evaluating NLRP3 Inhibitors.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay

A standard protocol to assess the in vitro efficacy of NLRP3 inhibitors involves the use of immune cells such as bone marrow-derived macrophages (BMDMs) or the human monocytic cell line THP-1.

- **Cell Culture and Priming:** Immune cells are cultured under standard conditions. To mimic the first signal of NLRP3 activation, cells are primed with lipopolysaccharide (LPS) for a defined period (e.g., 3-4 hours). This upregulates the expression of NLRP3 and pro-IL-1 β .
- **Inhibitor Treatment:** Following priming, cells are treated with varying concentrations of the NLRP3 inhibitor (Dapansutrine or MCC950) or a vehicle control for a specified duration.
- **NLRP3 Activation:** The second signal for NLRP3 activation is then provided by adding stimuli such as ATP or nigericin.
- **Sample Collection and Analysis:** After incubation with the activator, the cell culture supernatant is collected. The concentration of secreted IL-1 β and IL-18 is quantified using an enzyme-linked immunosorbent assay (ELISA). To assess pyroptosis, a form of inflammatory cell death, the release of lactate dehydrogenase (LDH) into the supernatant can be measured using a commercially available kit.

In Vivo Models of NLRP3-Mediated Disease

To evaluate the in vivo efficacy of NLRP3 inhibitors, various animal models of inflammatory diseases are utilized.

- **Gouty Arthritis Model:** Acute inflammation is induced in mice by intra-articular injection of monosodium urate (MSU) crystals. The inhibitor is administered orally or via another appropriate route before or after the MSU challenge. The severity of arthritis is assessed by measuring joint swelling, and inflammatory markers are quantified in the synovial fluid and surrounding tissues.[\[10\]](#)
- **Experimental Autoimmune Encephalomyelitis (EAE) Model:** This is a model for multiple sclerosis. The disease is induced in mice by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide. The inhibitor is administered, and the clinical severity of the disease is scored over time. Spinal cord tissue can be analyzed for inflammatory infiltrates and cytokine levels.

Conclusion

Both Dapansutrine and MCC950 are highly effective and selective inhibitors of the NLRP3 inflammasome. Dapansutrine has the advantage of having been tested in human clinical trials,

demonstrating a favorable safety profile and oral bioavailability.[4] MCC950, while remaining a preclinical tool, is characterized by its nanomolar potency and has been instrumental in validating the therapeutic potential of NLRP3 inhibition across a multitude of disease models.[6] The choice between these compounds will largely depend on the specific research or development context. For clinical applications, Dapansutride represents a more advanced candidate. For fundamental research and preclinical target validation, MCC950 remains a gold-standard inhibitor. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their potencies and efficacies.

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